molecular formula C5H4N4O2 B159611 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione CAS No. 128850-53-3

1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione

Cat. No.: B159611
CAS No.: 128850-53-3
M. Wt: 152.11 g/mol
InChI Key: MEMZZEWZIKXSAU-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This compound features a fused ring system combining pyrazole and pyrimidine moieties, which contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions . The reaction conditions often involve refluxing the reactants in solvents such as ethanol or acetic acid, followed by purification through recrystallization or chromatography .

Industrial production methods may involve optimizing these laboratory-scale reactions for larger-scale synthesis, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being explored to enhance the efficiency and sustainability of the production process .

Properties

IUPAC Name

2,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-2-3(6-1-7-4)8-9-5(2)11/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMZZEWZIKXSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343796
Record name 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128850-53-3
Record name 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione
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